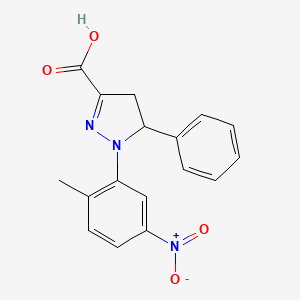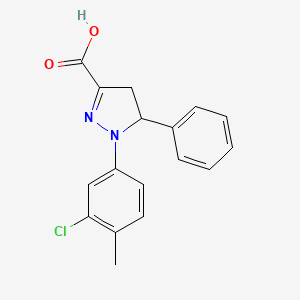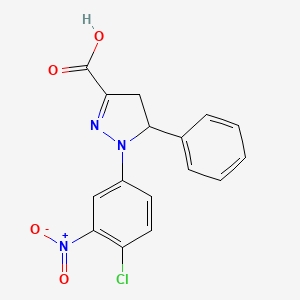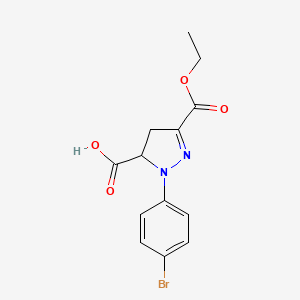
2,4-Dichloro-5-nitrobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a nitro group at the 5 position. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrobenzoyl chloride can be synthesized through the chlorination and nitration of benzoyl chloride. The process typically involves the following steps:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic reactions involved. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions
2,4-Dichloro-5-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichloro-5-nitrobenzoic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Hydrolysis: Water or aqueous sodium hydroxide solution.
Major Products Formed
Substitution: 2,4-Dichloro-5-nitrobenzamide, 2,4-Dichloro-5-nitrobenzoate esters.
Reduction: 2,4-Dichloro-5-aminobenzoyl chloride.
Hydrolysis: 2,4-Dichloro-5-nitrobenzoic acid.
科学研究应用
2,4-Dichloro-5-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-nitrobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrobenzoyl chloride: Similar structure but with only one chlorine atom.
4-Nitrobenzoyl chloride: Lacks the chlorine substituents.
2,4-Dichlorobenzoyl chloride: Lacks the nitro group.
Uniqueness
2,4-Dichloro-5-nitrobenzoyl chloride is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of electron-withdrawing groups significantly influences its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical and biological properties .
属性
IUPAC Name |
2,4-dichloro-5-nitrobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJWZKHVENHUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433850 |
Source


|
| Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713-28-0 |
Source


|
| Record name | Benzoyl chloride, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)







